molecular formula C9H6FN3O2 B8757332 3-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1293284-51-1

3-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8757332
CAS RN: 1293284-51-1
M. Wt: 207.16 g/mol
InChI Key: ALACTBSPYZFNIK-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6FN3O2 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1293284-51-1

Product Name

3-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

3-fluoro-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6FN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-11-4-5-12-13/h1-5H,(H,14,15)

InChI Key

ALACTBSPYZFNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2N=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 3-fluoro-2-iodobenzoic acid and 1,2,3-triazole. ESI-MS (m/z): 208 [M+1]+.
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Synthesis routes and methods II

Procedure details

To 3-fluoro-2-(2H-1,2,3-triazol-2-yl)benzonitrile (1.5 g, 8.0 mmol) in MeOH (30 mL) was added 2M aq. NaOH (10 mL). The reaction was heated at reflux for 15 h, then cooled to rt, acidified with 1N aq. HCl to pH=1 and extracted with DCM (2×). The combined organics were washed with brine and dried (Na2SO4). Purification via Agilent (Reverse-Phase HPLC, basic conditions) gave the title compound (290 mg, 18%). 1H NMR (CDCl3): 7.90 (s, 2H), 7.89-7.85 (m, 1H), 7.63-7.56 (m, 1H), 7.50-7.44 (m, 1H) and 3-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (Intermediate 53, 140 mg, 8%).
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Yield
18%

Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting for 3-fluoro-2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid in Step A. 1H NMR (400 MHz, CD3OD): 7.93 (s, 2H), 7.81 (d, J=8.3 Hz, 1H), 7.63-7.58 (m, 1H), 7.29 (td, J=8.9, 0.9 Hz, 1H).
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